1-methanesulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a methanesulfonyl group and a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl moiety. The tetrahydroquinazolinyl substituent introduces a bicyclic, partially aromatic structure, which may confer rigidity and enhance binding interactions in biological targets, such as kinases or receptors.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3S/c1-15-22-19-6-4-3-5-18(19)20(23-15)25-11-9-17(10-12-25)24-21(27)16-7-13-26(14-8-16)30(2,28)29/h16-17H,3-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNPNOIXTXHIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-Methanesulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound with potential pharmacological applications. Its structural features suggest a variety of biological activities that merit detailed exploration. This article focuses on the compound's biological activity, including its pharmacological properties and potential therapeutic uses.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 372.52 g/mol. The presence of piperidine and quinazoline moieties suggests possible interactions with various biological targets.
1. Antibacterial Activity
Research has indicated that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, studies on related sulfonamide derivatives have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.
2. Anticancer Properties
The quinazoline scaffold is well-documented for its anticancer activity. Compounds containing this moiety have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation . Specifically, studies have reported that similar compounds can inhibit topoisomerase IIα, an essential enzyme in DNA replication, thereby exerting cytotoxic effects on cancer cells.
3. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's . Additionally, urease inhibitors have implications in treating infections caused by Helicobacter pylori .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized piperidine derivatives, compounds similar to the target compound were tested against multiple strains. The results indicated that several derivatives exhibited significant inhibitory effects, with IC50 values ranging from 0.63 to 2.14 µM against E. coli and S. aureus .
Case Study 2: Anticancer Activity
A series of quinazoline-based compounds were tested against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines. The results showed that certain derivatives achieved higher potency than standard chemotherapeutics like doxorubicin, suggesting that modifications in the piperidine structure can enhance antitumor activity .
Table of Biological Activities
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Structural Differences and Implications
(a) Sulfonyl Group Variations
- Aryl Sulfonyl () : Larger aromatic systems (e.g., toluene-4-sulfonyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
(b) Piperidine Substituents
- Phenethyl () : Common in opioid analogs (e.g., fentanyls), suggesting divergent pharmacological targets compared to the quinazoline-containing compound .
(c) Linkage Modifications
- Carboxamide vs. Hydrazide () : The hydrazide group in may reduce metabolic stability due to susceptibility to hydrolysis, whereas carboxamides (Target, ) are generally more stable.
- Carbocyclic vs. Heterocyclic Amides () : Tetrahydrofuran () and cyclopropane () substituents create steric and electronic differences, critical for opioid receptor binding .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 1-methanesulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Formation of the 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl piperidine intermediate via cyclization reactions under reflux conditions (e.g., using ethanol or dichloromethane as solvents).
- Step 2 : Methanesulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base like triethylamine .
- Step 3 : Coupling the methanesulfonyl-piperidine intermediate with piperidine-4-carboxamide via carbodiimide-mediated amidation .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography.
Q. How can NMR, IR, and MS data be interpreted to confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Look for characteristic signals such as piperidine ring protons (δ 1.5–2.5 ppm), methanesulfonyl methyl group (δ 3.0–3.2 ppm), and tetrahydroquinazoline aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the tetrahydroquinazoline ring (δ 140–150 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact.
- Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact : Rinse immediately with water; remove contaminated clothing .
Advanced Research Questions
Q. How can reaction yields be optimized for the methanesulfonylation step in the synthesis?
- Methodology : Apply factorial design experiments to test variables:
- Factors : Solvent polarity (e.g., DMF vs. dichloromethane), temperature (25°C vs. 40°C), and molar equivalents of methanesulfonyl chloride.
- Response : Yield percentage measured via HPLC.
- Data Analysis : Use ANOVA to identify statistically significant factors. For example, higher polarity solvents may improve sulfonylation efficiency .
Q. What computational strategies are effective for predicting the binding affinity of this compound to carbonic anhydrase isoforms?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and the enzyme’s active site zinc ion.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictions between predicted and observed NMR chemical shifts be resolved?
- Root Cause Analysis :
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm.
- Tautomerism : Tetrahydroquinazoline rings may exhibit keto-enol tautomerism, altering peak multiplicity .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetic profile?
- In Vitro :
- Caco-2 Cells : Assess intestinal permeability.
- Microsomal Stability : Use liver microsomes to measure metabolic half-life.
- In Vivo :
- Rodent Models : Administer intravenously/orally to determine bioavailability and tissue distribution.
- Analytical Method : Quantify plasma concentrations via LC-MS/MS .
Q. How does structural modification of the piperidine-4-carboxamide moiety impact biological activity?
- SAR Studies :
- Modification : Replace the methanesulfonyl group with acetyl or benzoyl groups.
- Testing : Compare inhibitory activity against carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX).
- Findings : Bulky substituents may reduce membrane permeability but enhance target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
